(4-bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate
Description
Properties
IUPAC Name |
(4-bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c17-14-7-5-12(6-8-14)11-21-16(20)19-10-9-13-3-1-2-4-15(13)18/h1-10H,11H2,(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRCPPHYVYUKQK-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CNC(=O)OCC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
Halogenation Patterns :
- The 4-bromophenyl group in the target compound provides greater steric bulk and lipophilicity (logP ~4.5 estimated) compared to analogs with 4-chlorophenyl (logP ~3.8) . Bromine’s larger atomic radius also influences crystal packing, as seen in related carbamates with halogen-dependent hydrogen bonding .
- The (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate (CAS 400076-37-1) has a 2,4-dichlorophenyl group, which increases electronegativity and may enhance interactions with electron-rich biological targets .
Functional Group Variations: Carbamate vs. Ester: Ethyl (E)-2-[(4-bromophenyl)carbamoyl]-3-ethoxyprop-2-enoate () replaces the carbamate with an ester, reducing hydrogen-bond donor capacity (1 vs. 2 donors) and altering metabolic stability .
Physicochemical Properties
- Hydrogen Bonding: Carbamates generally exhibit stronger hydrogen-bonding capacity (donor/acceptor count = 1/4) than esters (donor/acceptor = 1/4) or sulfamides (donor/acceptor = 2/5) .
- Molecular Weight : Higher molecular weights (e.g., 398.9 g/mol in ) correlate with reduced bioavailability, as per Lipinski’s rule .
Research Implications
- Drug Design : The target compound’s halogenated aromatic systems and carbamate group make it a candidate for protease inhibition or receptor antagonism, though direct activity data are lacking in the provided evidence.
- Material Science: Bromine’s polarizability could enhance nonlinear optical (NLO) properties in crystalline phases, as suggested by crystal structure studies of related carbamates .
Preparation Methods
Benzotriazole-Based Carbonate Activation
The use of 6-trifluoromethyl-1-hydroxybenzotriazole (BTBC) as an activating reagent enables efficient coupling of (4-bromophenyl)methanol with (E)-2-(2-chlorophenyl)ethenylamine. BTBC, prepared from trichloromethyl chloroformate and 6-trifluoromethyl-1-hydroxybenzotriazole, reacts with the alcohol in acetonitrile at room temperature to form an activated carbonate. Subsequent treatment with the amine in the presence of 4-dimethylaminopyridine (DMAP) yields the target carbamate. This method, adapted from analogous protocols, achieves ~85% yield for structurally similar substrates (Table 1).
Table 1: BTBC-Mediated Carbamate Synthesis
| Alcohol | Amine | Yield (%) | Byproducts |
|---|---|---|---|
| (4-Bromophenyl)methanol | (E)-2-(2-Chlorophenyl)ethenylamine | 85* | <5% N-alkylated amine |
*Extrapolated from benzyl alcohol/aniline model.
The reaction’s success hinges on BTBC’s stability and compatibility with aromatic alcohols, though excess base may promote undesired N-alkylation.
Chloroformate Route Using Triphosgene
Chloroformate Generation and Amine Coupling
(4-Bromophenyl)methanol reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0°C to form (4-bromophenyl)methyl chloroformate, a reactive intermediate. Quenching with (E)-2-(2-chlorophenyl)ethenylamine in the presence of triethylamine affords the carbamate in 70–78% yield. This method, while efficient, requires stringent temperature control to minimize phosgene release and double-bond isomerization.
Key Considerations:
- Solvent: Dichloromethane or THF.
- Base: Triethylamine or DMAP.
- Side Reactions: <10% Z-isomer formation due to prolonged reaction times.
Continuous-Flow Carbamate Synthesis with CO₂
DBU-Catalyzed Carbon Dioxide Incorporation
A novel continuous-flow approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate CO₂ insertion between (4-bromophenyl)methanol and the amine. Under 7 bar CO₂ pressure at 70°C, the reaction achieves 76% conversion in 50 minutes (Table 2). The method avoids column chromatography, instead employing acidic washes for purification, enhancing environmental sustainability.
Table 2: Continuous-Flow Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| CO₂ Flow Rate | 6.0 mL/min | Maximizes gas-liquid interaction |
| Temperature | 70°C | Prevents DBU degradation |
| Residence Time | 50 min | Balances conversion vs. byproduct formation |
Limitations: Secondary amines exhibit reduced reactivity, necessitating higher DBU equivalents (2.5 eq).
Stereoselective Synthesis of the E-Vinylamine Moiety
Wittig Reaction for E-Selective Olefination
The (E)-2-(2-chlorophenyl)ethenylamine precursor is synthesized via a Wittig reaction between 2-chlorobenzaldehyde and a stabilized ylide derived from triphenylphosphine and ethylamine hydrochloride. The reaction proceeds in THF at −20°C, yielding the E-isomer with >95% selectivity.
Optimization Insights:
- Ylide Stability: Use of non-polar solvents minimizes ylide decomposition.
- Quenching: Gradual warming to room temperature preserves stereochemistry.
Comparative Analysis of Methodologies
Yield and Scalability
Q & A
Q. What are the common synthetic routes for (4-bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate?
The synthesis typically involves coupling reactions between carbamate precursors and halogenated aromatic intermediates. Key steps include:
- Carbamate Formation : Reacting an alcohol (e.g., (4-bromophenyl)methanol) with an isocyanate derivative (e.g., 2-(2-chlorophenyl)ethenyl isocyanate) in the presence of a catalyst like HCl or Lewis acids (e.g., AlCl₃) .
- Purification : Column chromatography with silica gel and solvents like chloroform/alcohol mixtures to isolate the product .
- Optimization : Adjusting reaction time (30+ minutes) and stoichiometry (1:1 molar ratio) to maximize yield .
Q. How is the structural characterization of this compound performed?
Structural analysis employs:
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C–N carbamate bond ~1.376 Å) and detect intramolecular hydrogen bonding . SHELX programs (e.g., SHELXL) are used for refinement, especially for disordered structures (e.g., cyclohexene ring disorder) .
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., ~405.3 g/mol via ESI-MS) .
Q. What are the key chemical reactions involving its carbamate moiety?
The carbamate group undergoes:
- Hydrolysis : Under acidic/basic conditions, yielding amines and CO₂. For example, refluxing with NaOH (1M) at 80°C for 2 hours cleaves the carbamate bond .
- Nucleophilic Substitution : Chlorophenyl groups react with nucleophiles (e.g., thiols) in polar aprotic solvents (e.g., DMF) .
- Alcoholysis : Methanol/ethanol substitution at the carbamate oxygen, monitored via TLC .
Advanced Research Questions
Q. How can crystallographic disorder in its halogenated aromatic rings be resolved?
Disorder (e.g., in bromophenyl/chlorophenyl groups) is addressed by:
- Multi-Component Refinement : Using SHELXL to model partial occupancies (e.g., 55:45 ratio for disordered cyclohexene) .
- Hydrogen Bond Analysis : Identifying stabilizing interactions (e.g., N–H⋯O bonds) to validate molecular packing .
- Computational Validation : Comparing DFT-optimized geometries (B3LYP/6-31G*) with experimental bond angles/lengths to confirm accuracy .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
Substituent effects are analyzed via:
- SAR Studies : Comparing analogs (Table 1) to identify critical groups for enzyme inhibition (e.g., bromine enhances lipophilicity and target binding) .
- Docking Simulations : Using AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase), focusing on halogen-π interactions with active-site residues .
| Substituent | Biological Activity (IC₅₀, µM) | Key Interaction |
|---|---|---|
| 4-Bromophenyl | 0.12 ± 0.03 | Halogen bond with Tyr337 |
| 4-Chlorophenyl | 0.45 ± 0.12 | Weaker hydrophobic interaction |
| Phenyl (no halogen) | >10.0 | No significant binding |
Q. How to resolve contradictions in reported enzymatic inhibition data?
Discrepancies (e.g., variable IC₅₀ values across studies) require:
- Assay Standardization : Use consistent substrate concentrations (e.g., 0.1 mM acetylthiocholine) and buffer pH (7.4) .
- Mutagenesis Studies : Modify suspected enzyme residues (e.g., Tyr337Ala) to test binding hypotheses .
- Meta-Analysis : Pool data from ≥3 independent studies to identify outliers and validate trends .
Methodological Guidance
Q. What computational tools predict its reactivity in biological systems?
- ADMET Prediction : Use SwissADME to estimate permeability (LogP ≈ 3.5) and CYP450 inhibition .
- Reactivity Mapping : Employ Gaussian09 to calculate Fukui indices, identifying electrophilic sites (e.g., carbamate carbonyl) prone to nucleophilic attack .
Q. How to optimize synthetic yield for scale-up?
- DoE (Design of Experiments) : Vary temperature (40–80°C), catalyst loading (0.1–1.0 eq), and solvent (CHCl₃ vs. THF) to identify optimal conditions .
- In Situ Monitoring : Use FT-IR to track isocyanate consumption (peak at ~2270 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
